[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol

Catalog No.
S12161276
CAS No.
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methano...

Product Name

[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol

IUPAC Name

[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-10-7-12(9-14)13(8-10)11-5-3-2-4-6-11/h2-6,12-14H,1,7-9H2/t12-,13-/m1/s1

InChI Key

XQPCCEVYPJMVIS-CHWSQXEVSA-N

Canonical SMILES

C=C1CC(C(C1)C2=CC=CC=C2)CO

Isomeric SMILES

C=C1C[C@@H]([C@H](C1)C2=CC=CC=C2)CO

The compound [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol is a complex organic molecule characterized by a cyclopentyl structure with a phenyl substituent and a methylidene group. This compound belongs to the class of alcohols, specifically featuring a hydroxymethyl group attached to the cyclopentyl ring. Its unique stereochemistry, denoted by the (1S,2S) configuration, contributes to its potential biological and chemical properties.

Typical of alcohols and alkenes:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to produce alcohol derivatives.
  • Substitution Reactions: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

The synthesis of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol may involve several strategies:

  • Starting Materials: The synthesis typically starts from readily available precursors such as cyclopentene derivatives and phenyl-containing compounds.
  • Reactions: Key reactions may include:
    • Alkylation: Using alkyl halides to introduce the methylidene group.
    • Hydroboration-Oxidation: To convert alkenes into alcohols.
    • Grignard Reactions: Employing Grignard reagents for the introduction of phenyl groups.

Optimizing reaction conditions (temperature, solvent choice, and catalyst presence) is crucial for maximizing yield and purity.

The unique structure of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol lends itself to various applications:

  • Organic Synthesis: Serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulation due to its possible biological activity.
  • Material Science: Exploration as a precursor for developing new materials with specific properties.

Studies on the interaction of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol with biological molecules are necessary to elucidate its mechanism of action. Preliminary investigations could focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific receptors or enzymes.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems could provide insights into its efficacy and safety.

Several compounds share structural similarities with [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol, allowing for comparative analysis:

Compound NameStructureKey Features
CyclopentylmethanolCyclopentane ring with hydroxymethyl groupLacks phenyl and methylidene groups; simpler reactivity.
2-PhenylcyclopentanolCyclopentane ring with phenol substituentSimilar framework but different functionalization; potential for different biological activity.
4-MethylcyclopentanolCyclopentane ring with a methyl groupLacks phenyl group; simpler structure affecting reactivity and applications.

Uniqueness

The presence of both cyclopentane and phenyl groups in [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol provides a unique combination of reactivity and stability not found in simpler analogs. This complexity may enhance its utility in synthetic chemistry and potential therapeutic applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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